REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([C:11]=1[C:12]#[N:13])=[CH:9][CH:8]=[CH:7][CH:6]=2.[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([C:11]=1[C:12]#[N:13])=[CH:9][CH:8]=[CH:7][CH:6]=2
|
Name
|
azo-isobutyronitrile
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=CC2=CC=CC=C2C1C#N
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated down
|
Type
|
CUSTOM
|
Details
|
chromatographed through a silica gel column with methylene chloride as eluant
|
Name
|
|
Type
|
|
Smiles
|
BrCC=1N=CC2=CC=CC=C2C1C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |